REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH:6]=O.[Br-].[N+:16]([C:19]1[CH:20]=[C:21]([CH:42]=[CH:43][C:44]=1[O:45][CH3:46])[CH2:22][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)([O-:18])=[O:17].C[O-].[Na+].C(O)(=O)C>CO.C1(C)C=CC=CC=1>[CH3:46][O:45][C:44]1[CH:43]=[CH:42][C:21]([CH:22]=[CH:6][C:5]2[CH:4]=[C:3]([O:2][CH3:1])[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=2)=[CH:20][C:19]=1[N+:16]([O-:18])=[O:17] |f:1.2,3.4|
|
Name
|
|
Quantity
|
54.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
148.6 g
|
Type
|
reactant
|
Smiles
|
[Br-].[N+](=O)([O-])C=1C=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C=CC1OC
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 1 hour at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
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ADDITION
|
Details
|
As the addition progresses
|
Type
|
CUSTOM
|
Details
|
complete consumption of the aldehyde)
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
is maintained at 40° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered at 40° C. through a sintered glass
|
Type
|
FILTRATION
|
Details
|
filter (No
|
Type
|
WASH
|
Details
|
3) and the salts are washed on the
|
Type
|
FILTRATION
|
Details
|
filter 3 times with 100 ml portions of toluene
|
Type
|
CUSTOM
|
Details
|
The filtrate is returned to a round-bottomed flask with 250 ml of distilled water
|
Type
|
STIRRING
|
Details
|
the two-phase mixture is stirred for 20 minutes at 40° C.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
The toluene phase is washed twice with 250 ml portions of distilled water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
at 40° C
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
WAIT
|
Details
|
to return to ambient temperature overnight with slow stirring
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The stirred suspension is cooled to and
|
Type
|
TEMPERATURE
|
Details
|
maintained for 1 hour at 5° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered through a sintered glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
the filter cake is washed twice with 125 ml portions of isopropanol
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
CUSTOM
|
Details
|
dried in an oven under vacuum (35° C./30 mmHg/18 hours)
|
Duration
|
18 h
|
Type
|
ADDITION
|
Details
|
A mixture of Z and E isomers (6)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C=CC1=CC(=C(C(=C1)OC)OC)OC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91.7 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |